molecular formula C6H4N2 B12758982 trans,trans-Mucononitrile CAS No. 5867-88-9

trans,trans-Mucononitrile

Cat. No.: B12758982
CAS No.: 5867-88-9
M. Wt: 104.11 g/mol
InChI Key: QLQYLCRMTTXKHS-ZPUQHVIOSA-N
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Description

trans,trans-Mucononitrile: is an organic compound with the chemical formula C6H4N2 It is a diene nitrile, characterized by the presence of two nitrile groups (-CN) attached to a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: trans,trans-Mucononitrile can be synthesized through several methods. One common method involves the isomerization of cis,cis-mucononitrile. This process typically requires a catalyst and specific reaction conditions to achieve the desired trans,trans configuration. Another method involves the direct synthesis from butadiene and hydrogen cyanide, followed by a series of chemical transformations to introduce the nitrile groups.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include catalytic hydrogenation, isomerization, and purification steps to obtain the final product. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: trans,trans-Mucononitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form muconic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile groups under appropriate conditions.

Major Products Formed:

    Oxidation: Muconic acid and its derivatives.

    Reduction: Amino derivatives of mucononitrile.

    Substitution: Various substituted mucononitrile compounds, depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans,trans-Mucononitrile is used as a building block in the synthesis of polymers and advanced materials. Its conjugated diene system makes it a valuable monomer for producing high-performance polymers with unique properties.

Biology and Medicine: Research has explored the potential of this compound in drug development and as a precursor for biologically active compounds. Its reactivity and functional groups allow for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. Its chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of trans,trans-mucononitrile involves its reactivity with various chemical species. The conjugated diene system and nitrile groups allow it to participate in a range of chemical reactions, including polymerization, oxidation, and reduction. These reactions are facilitated by the electronic structure of the compound, which can interact with catalysts and reagents to form new chemical bonds.

Comparison with Similar Compounds

    cis,cis-Mucononitrile: An isomer of trans,trans-mucononitrile with different spatial arrangement of the nitrile groups.

    Muconic Acid: A related compound with carboxylic acid groups instead of nitriles.

    Dimethyl Muconate: A derivative with ester groups.

Uniqueness: this compound is unique due to its specific geometric configuration, which imparts distinct chemical and physical properties. Its conjugated diene system and nitrile groups make it a versatile compound for various chemical transformations and applications.

Properties

CAS No.

5867-88-9

Molecular Formula

C6H4N2

Molecular Weight

104.11 g/mol

IUPAC Name

(2E,4E)-hexa-2,4-dienedinitrile

InChI

InChI=1S/C6H4N2/c7-5-3-1-2-4-6-8/h1-4H/b3-1+,4-2+

InChI Key

QLQYLCRMTTXKHS-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C#N)\C=C\C#N

Canonical SMILES

C(=CC#N)C=CC#N

Origin of Product

United States

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